Cas no 2171907-44-9 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a methoxy group and a butanoic acid moiety, which enhance solubility and facilitate selective deprotection during solid-phase peptide synthesis. The Fmoc group provides orthogonal protection for the amine functionality, ensuring compatibility with standard SPPS protocols. This compound is particularly useful for introducing modified amino acid residues into peptide sequences, enabling precise control over peptide structure and properties. Its stability under typical coupling conditions and efficient deprotection make it a reliable choice for researchers developing complex peptides with tailored functionalities.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid structure
2171907-44-9 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid
CAS番号:2171907-44-9
MF:C23H26N2O6
メガワット:426.462346553802
CID:5862028
PubChem ID:165509403

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid
    • 2171907-44-9
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
    • EN300-1539956
    • インチ: 1S/C23H26N2O6/c1-30-20(22(28)24-12-6-11-21(26)27)13-25-23(29)31-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,28)(H,25,29)(H,26,27)
    • InChIKey: HEQIWRZGLHIZDB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(NCCCC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 426.17908655g/mol
  • どういたいしつりょう: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 11
  • 複雑さ: 605
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539956-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
1g
$3368.0 2023-06-05
Enamine
EN300-1539956-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
5g
$9769.0 2023-06-05
Enamine
EN300-1539956-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539956-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539956-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1539956-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
500mg
$3233.0 2023-09-26
Enamine
EN300-1539956-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539956-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
50mg
$2829.0 2023-09-26
Enamine
EN300-1539956-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
100mg
$2963.0 2023-09-26
Enamine
EN300-1539956-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171907-44-9
0.5g
$3233.0 2023-06-05

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic Acid

The compound with CAS number 2171907-44-9, known as 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid, is a highly specialized organic molecule with significant applications in the field of chemical synthesis and pharmaceutical research. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxypropanamide moiety, and a butanoic acid chain. The combination of these functional groups makes it a versatile building block in the construction of bioactive molecules.

Recent advancements in chemical synthesis have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group, in particular, has been extensively studied for its role in protecting amino groups during peptide synthesis. This protection strategy is crucial for maintaining the integrity of amino acids during the assembly of complex polypeptides, which are essential components of many drugs and biotechnological products.

The methoxypropanamide moiety within the molecule adds another layer of functionality, enhancing the compound's ability to participate in various chemical reactions. This group can act as a directing agent in nucleophilic substitutions or as a stabilizing element in conjugate addition reactions. Its presence also contributes to the molecule's solubility properties, making it more amenable to use in aqueous environments typical of biological systems.

The butanoic acid chain serves as a flexible linker, allowing for greater molecular diversity when this compound is incorporated into larger structures. This feature is particularly valuable in drug design, where the ability to fine-tune molecular interactions can significantly impact efficacy and bioavailability.

Recent studies have demonstrated the potential of this compound in the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides but possess improved pharmacokinetic properties. By incorporating this molecule into peptidomimetic frameworks, researchers have achieved enhanced stability and reduced immunogenicity, which are critical factors in drug development.

In addition to its role in peptide synthesis, this compound has shown promise in the construction of bioconjugates for targeted drug delivery systems. The ability to modify its structure through site-specific conjugation enables the creation of molecules that can selectively deliver therapeutic agents to specific tissues or cells, thereby minimizing off-target effects and improving treatment outcomes.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid involves a series of carefully controlled reactions that ensure high purity and structural integrity. These include nucleophilic acyl substitutions, amide bond formations, and protection/deprotection strategies that are optimized for scalability and reproducibility.

As research continues to uncover new applications for this compound, its role in advancing chemical synthesis and pharmaceutical innovation becomes increasingly evident. Its unique combination of functional groups and versatile structure positions it as an invaluable tool for scientists working at the forefront of drug discovery and development.

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